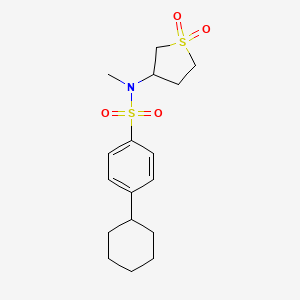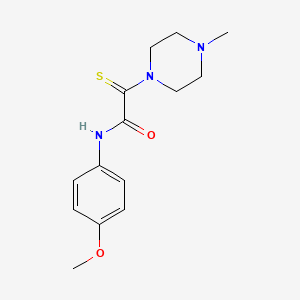![molecular formula C25H33N5O3 B4186771 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4186771.png)
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine
描述
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine, also known as DNPP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological applications. DNPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo.
作用机制
The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor function. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and to activate GABA receptors, which are inhibitory neurotransmitter receptors. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. These effects suggest that 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine may have potential as a therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has also been shown to reduce pain behavior in animal models of acute and chronic pain. In addition, 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been shown to have anticonvulsant activity in animal models of epilepsy. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and receptor function, its anti-inflammatory and analgesic properties, and its anticancer activity. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is also relatively stable and easy to synthesize. However, 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine may also have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine. One area of interest is the development of new analogs of 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine, such as its use as an anti-inflammatory or analgesic agent. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine could also be studied as a potential therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Finally, the anticancer activity of 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine could be further explored, with a focus on its mechanism of action and potential use as a cancer therapy.
Conclusion
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is a complex molecule that has gained attention in scientific research due to its potential pharmacological applications. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and receptor function, its anti-inflammatory and analgesic properties, and its anticancer activity. However, 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine also has some limitations, including its low solubility in water and its potential toxicity at high doses. Future research on 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine could focus on the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications.
科学研究应用
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been studied for its potential pharmacological applications, such as its anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor function. In addition, 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been used in in vitro and in vivo experiments to investigate its pharmacological effects and potential therapeutic applications.
属性
IUPAC Name |
2,2-dimethyl-1-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-25(2,3)24(31)29-17-13-27(14-18-29)21-9-10-22(30(32)33)23(19-21)28-15-11-26(12-16-28)20-7-5-4-6-8-20/h4-10,19H,11-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOVUMSFWAWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-{4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4186689.png)
![ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186693.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186707.png)
![2-hydroxy-N-(2-{[2-(2-methylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B4186721.png)

![4-(7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4186748.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![3-ethoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186758.png)
![2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4186763.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186767.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)